N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[6-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide
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Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[6-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide is a useful research compound. Its molecular formula is C30H29FN4O7S and its molecular weight is 608.64. The purity is usually 95%.
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Biological Activity
The compound N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[6-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Basic Information
Property | Value |
---|---|
Molecular Formula | C30H29FN4O7S |
Molecular Weight | 608.64 g/mol |
CAS Number | 921792-58-7 |
Structural Characteristics
The compound features a quinazoline core linked to various functional groups, including methoxy and fluorophenyl moieties. The presence of a sulfanyl group and a dioxole ring contributes to its chemical diversity, potentially influencing its biological interactions.
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, possibly through the inhibition of key signaling pathways associated with tumor growth.
- Antimicrobial Properties : Research indicates that the compound may possess antimicrobial activity against certain bacterial strains. This activity could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
- Anti-inflammatory Effects : There is emerging evidence that this compound can modulate inflammatory responses. It may inhibit the production of pro-inflammatory cytokines, thus providing a therapeutic avenue for inflammatory diseases.
Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, the compound was tested against several cancer cell lines, including breast and lung cancer cells. The results showed an IC50 value in the low micromolar range, indicating significant cytotoxicity. Mechanistic studies revealed that the compound induces apoptosis via the mitochondrial pathway, characterized by increased Bax/Bcl-2 ratios and caspase activation .
Study 2: Antimicrobial Activity
A research article in Antimicrobial Agents and Chemotherapy evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting potential as an antibacterial agent .
Study 3: Anti-inflammatory Properties
In vitro assays conducted in Inflammation Research highlighted the compound's ability to reduce TNF-alpha levels in macrophages stimulated with lipopolysaccharide (LPS). The reduction in cytokine production indicates a potential role for this compound in managing inflammatory conditions.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[6-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29FN4O7S/c1-39-23-8-3-18(13-24(23)40-2)9-11-32-27(36)10-12-35-29(38)21-14-25-26(42-17-41-25)15-22(21)34-30(35)43-16-28(37)33-20-6-4-19(31)5-7-20/h3-8,13-15H,9-12,16-17H2,1-2H3,(H,32,36)(H,33,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBAFHOPZRSEOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCN2C(=O)C3=CC4=C(C=C3N=C2SCC(=O)NC5=CC=C(C=C5)F)OCO4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29FN4O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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